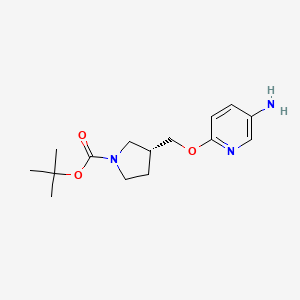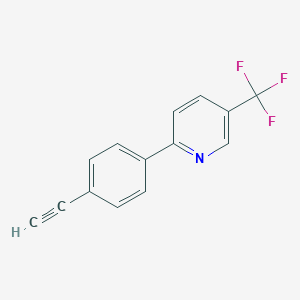
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a bromobenzyl moiety, and a difluorocyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate can be synthesized through a multi-step process involving the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The specific synthesis steps are as follows:
- To a stirred suspension of 4-bromobenzylamine hydrochloride and triethylamine in chloroform, di-tert-butyl dicarbonate is added.
- The resulting solution is stirred at ambient temperature for 2 hours and then diluted with dichloromethane.
- The organic solution is washed sequentially with 10% aqueous citric acid and brine.
- The organic phase is dried over anhydrous magnesium sulfate, and the filtrate is evaporated at reduced pressure to afford tert-Butyl 4-bromobenzylcarbamate .
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromobenzyl moiety can participate in various biochemical interactions, while the difluorocyclohexyl group can influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-bromobenzylcarbamate
- tert-Butyl 4-ethynylbenzylcarbamate
- tert-Butyl (4-iodobenzyl)carbamate
Uniqueness
tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-difluorocyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrF2NO2/c1-17(2,3)24-16(23)22(12-13-4-6-14(19)7-5-13)15-8-10-18(20,21)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBACJIEIHEQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)
![3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)
